molecular formula C10H11FO B14836108 1-Cyclopropoxy-2-fluoro-3-methylbenzene

1-Cyclopropoxy-2-fluoro-3-methylbenzene

Cat. No.: B14836108
M. Wt: 166.19 g/mol
InChI Key: CWAYDTWXPAULOQ-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-fluoro-3-methylbenzene is a substituted benzene derivative featuring a cyclopropoxy group at position 1, a fluorine atom at position 2, and a methyl group at position 2. This compound combines steric strain from the cyclopropane ring with electronic effects from the fluorine and methyl substituents. The cyclopropoxy group introduces significant ring strain and steric bulk, while the fluorine atom acts as a strong electron-withdrawing group, and the methyl group provides mild electron-donating effects.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-cyclopropyloxy-2-fluoro-3-methylbenzene

InChI

InChI=1S/C10H11FO/c1-7-3-2-4-9(10(7)11)12-8-5-6-8/h2-4,8H,5-6H2,1H3

InChI Key

CWAYDTWXPAULOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropoxy-2-fluoro-3-methylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 2-fluoro-3-methylphenol, the cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopropoxy-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.

Scientific Research Applications

1-Cyclopropoxy-2-fluoro-3-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group and the fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Halogenated Benzenes

  • 1,2-Dichloro-3-fluoro-4-iodobenzene : This compound has multiple halogens (Cl, F, I), leading to high molecular weight and strong electron-withdrawing effects. Compared to 1-cyclopropoxy-2-fluoro-3-methylbenzene, its boiling point is likely higher due to increased halogen mass and polarity. However, the absence of bulky substituents like cyclopropoxy may enhance its solubility in non-polar solvents.

Ether-Functionalized Benzenes

  • 2-Methoxyphenyl benzyl sulfide : The methoxy group (OCH₃) is less sterically hindered than cyclopropoxy but similarly electron-donating. This compound’s lower steric strain may improve thermal stability compared to the cyclopropoxy analogue.

Alkyl-Substituted Benzenes

  • Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate : The para-methyl group here exerts weaker steric and electronic effects compared to the meta-methyl in this compound.

Physicochemical Properties (Inferred Trends)

Compound Key Substituents Boiling Point Trend Solubility Trend Reactivity Notes
This compound Cyclopropoxy, F, CH₃ Moderate-High Low in polar solvents High ring strain; EWG + EDG mix
1,2-Dichloro-3-fluoro-4-iodobenzene Cl, F, I High Low in water Strong EWGs; deactivated ring
2-Methoxyphenyl benzyl sulfide OCH₃, benzyl sulfide Moderate Moderate in organics Less strained; resonance effects

Notes:

  • Cyclopropoxy vs. Methoxy : Cyclopropoxy’s strain increases reactivity in ring-opening or nucleophilic substitution but reduces thermal stability .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity lead to stronger inductive effects but weaker steric hindrance.

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